O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate
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Overview
Description
O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate is an organophosphorus compound known for its use in various chemical and industrial applications. This compound is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms, and a 4-chlorophenyl group attached via a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate typically involves the reaction of O,O-dimethyl phosphorochloridothioate with 4-chlorobenzenethiol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thioether linkage. The reaction can be represented as follows:
O,O-dimethyl phosphorochloridothioate+4-chlorobenzenethiol→O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the thioether group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Scientific Research Applications
O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals and as a model compound for studying organophosphorus toxicity.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous nerve signal transmission, which can cause various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- O,O-dimethyl O-(4-chlorophenyl) phosphorothioate
- O,O-dimethyl S-(4-nitrophenyl) phosphorothioate
- O,O-dimethyl S-(4-methylphenyl) phosphorothioate
Uniqueness
O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate is unique due to its specific thioether linkage and the presence of a 4-chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-4-(dimethoxyphosphorylsulfanylmethylsulfanyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClO3PS2/c1-12-14(11,13-2)16-7-15-9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIJDUZGOXCCHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)SCSC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClO3PS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90994040 |
Source
|
Record name | S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-dimethyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90994040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7332-32-3 |
Source
|
Record name | PO-Methyltrithion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007332323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-dimethyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90994040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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